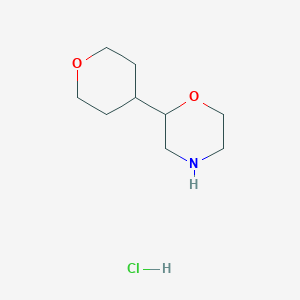

2-(Oxan-4-yl)morpholine;hydrochloride

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds are fundamental to drug discovery, with morpholine (B109124) and oxane rings being particularly prevalent. The morpholine moiety is recognized for its ability to improve the pharmacokinetic profile of drug candidates, including enhanced aqueous solubility and metabolic stability. nih.govnih.govresearchgate.net The oxane ring, a common feature in many natural products, is often used as a metabolically stable, non-aromatic surrogate for a phenyl ring, and can influence the conformational rigidity and lipophilicity of a molecule. The combination of these two scaffolds in 2-(Oxan-4-yl)morpholine suggests a compound designed to leverage the advantageous properties of both.

The substitution at the 2-position of the morpholine ring introduces a chiral center, opening the door for stereoselective synthesis and the investigation of stereoisomers' differential biological activities. semanticscholar.orgnih.gov The linkage via the 4-position of the oxane ring creates a spiro-like junction that imparts a three-dimensional character to the molecule, a feature increasingly sought after in modern drug design to enhance target specificity and reduce off-target effects. nih.gov

Historical Overview of Research Trajectories for Morpholine and Oxane Scaffolds

The morpholine ring has a long and storied history in medicinal chemistry. Its simple, six-membered structure containing both an ether and a secondary amine functionality makes it a versatile building block. wikipedia.orgchemicalbook.com Historically, morpholine derivatives have been integral to the development of a wide range of pharmaceuticals, including antidepressants and appetite suppressants. lifechemicals.com Research into morpholine chemistry has evolved from simple N-substituted derivatives to more complex C-substituted and fused-ring systems, driven by the need for novel chemical matter with improved pharmacological properties. nih.govjchemrev.com

The oxane, or tetrahydropyran (B127337), ring is also a well-established scaffold in organic and medicinal chemistry. Its prevalence in numerous natural products, particularly carbohydrates and polyketides, has inspired its use in the synthesis of a diverse array of biologically active compounds. The conformational preferences of the oxane ring, typically a chair conformation, allow for the precise spatial arrangement of substituents, which is crucial for molecular recognition at biological targets.

Current Research Gaps and Future Directions in 2-(Oxan-4-yl)morpholine;hydrochloride Chemistry

The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological activity. While the individual morpholine and oxane scaffolds are well-studied, their specific combination in this arrangement remains largely unexplored.

Future research should initially focus on the development of efficient and stereoselective synthetic routes to access this compound. A number of strategies for the synthesis of 2-substituted morpholines have been reported, which could be adapted for this purpose. nih.govacs.org For instance, a plausible approach could involve the reaction of a suitable amino alcohol with a derivative of oxan-4-one. Asymmetric hydrogenation of an unsaturated precursor could also be a viable method to obtain enantiomerically pure forms of the compound. nih.gov

Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determination of its melting point, solubility, pKa, and lipophilicity (logP), which are critical parameters for assessing its drug-likeness.

Subsequent research should then move towards exploring its potential biological activities. Given the prevalence of morpholine and oxane motifs in central nervous system (CNS) active agents and anticancer drugs, screening of this compound in these therapeutic areas would be a logical starting point. nih.govnih.gov Furthermore, its rigid, three-dimensional structure could make it an interesting scaffold for fragment-based drug discovery campaigns. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(oxan-4-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-4-11-5-2-8(1)9-7-10-3-6-12-9;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNFUEFFJVUMFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CNCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Oxan 4 Yl Morpholine;hydrochloride

Classical Synthetic Routes and Yield Optimization

Information on multi-step synthetic strategies from specific precursors to form 2-(Oxan-4-yl)morpholine hydrochloride is not available in the reviewed literature. Classical methods for creating substituted morpholines often involve the cyclization of amino alcohols or the reaction of epoxides and aziridines. researchgate.net For example, one common approach is the dehydration of diethanolamine (B148213) or its derivatives using a strong acid like sulfuric or hydrochloric acid, followed by purification. youtube.com However, no sources document the application of these methods for the synthesis of the target compound with the specific oxane substituent at the 2-position.

Similarly, detailed research findings concerning yield enhancement and purity considerations for any conventional synthesis of 2-(Oxan-4-yl)morpholine hydrochloride are absent from the public domain.

Advanced and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for creating heterocyclic compounds like morpholines. These often involve catalysis, solvent-free conditions, and sustainable protocols.

Stereoselective and Asymmetric Synthesis

The synthesis of specific stereoisomers of 2-(Oxan-4-yl)morpholine is crucial for its application in medicinal chemistry, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. Stereoselective and asymmetric synthesis strategies aim to control the three-dimensional arrangement of atoms, providing access to enantiomerically pure or enriched products. These methodologies can be broadly categorized into diastereoselective/enantioselective approaches, the use of chiral starting materials or auxiliaries, and asymmetric catalysis.

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective methods are designed to favor the formation of one stereoisomer over others. These approaches often involve creating stereocenters either before, during, or after the formation of the heterocyclic rings.

Diastereoselective Synthesis: Diastereoselective reactions are pivotal in constructing molecules with multiple stereocenters, such as the substituted morpholine (B109124) core. A notable strategy is the photocatalytic, diastereoselective annulation, which can produce morpholines with high diastereoselectivity (>20:1 dr) from readily available starting materials using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. nih.govacs.org This method allows for the creation of complex tri- and tetra-substituted morpholines. nih.gov Another powerful technique is the Palladium-catalyzed carboamination reaction. This process can convert enantiomerically pure amino alcohol derivatives and aryl bromides into cis-3,5-disubstituted morpholines with excellent diastereoselectivities (>20:1 dr). nih.gov The stereochemical outcome is consistent with a pathway involving syn-aminopalladation through a boat-like transition state. nih.gov Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols also provides a route to highly substituted morpholines with high diastereo- and enantioselectivities. rsc.org

Enantioselective Synthesis: Enantioselective synthesis focuses on producing one enantiomer of a chiral compound. A highly effective method for generating 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholines. nih.gov This reaction, catalyzed by a bisphosphine-rhodium complex, achieves quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.orgrsc.org The challenge in this approach lies in the congested and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity. nih.gov Another approach involves the SN2-type ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization. This strategy yields a variety of nonracemic substituted morpholines with high enantioselectivity. researchgate.net

| Method | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | Direct synthesis from simple starting materials | High diastereoselectivity (>20:1 dr) | nih.govacs.org |

| Pd-Catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Forms cis-3,5-disubstituted morpholines | Excellent diastereoselectivity (>20:1 dr) | nih.gov |

| Asymmetric Hydrogenation | Bisphosphine-rhodium complex | Hydrogenation of dehydromorpholines | Excellent enantioselectivity (up to 99% ee) | nih.govsemanticscholar.org |

| Aziridine Ring-Opening | Lewis acid, then base (e.g., KOH) | SN2 ring-opening followed by cyclization | High yield and enantioselectivity | researchgate.net |

Chiral Pool Synthesis and Chiral Auxiliaries

Chiral Pool Synthesis: Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach incorporates pre-existing stereocenters into the target molecule, avoiding the need for asymmetric induction steps. For the synthesis of enantiopure morpholine fragments, common chiral pool starting materials include amino acids like Boc-protected serine or diols such as 1,2-propanediol. d-nb.info The inherent stereochemistry of these precursors is transferred through the synthetic sequence to define the stereocenters in the final morpholine product. d-nb.info This strategy is highly effective for producing versatile and functionalized morpholine building blocks. researcher.life

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Pseudoephedrine is a well-established chiral auxiliary used in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones, which are direct precursors to morpholines. researchgate.netnih.gov The condensation of arylglyoxals with pseudoephedrine, catalyzed by a Brønsted acid, yields morpholinone products with high diastereoselectivity. researchgate.net Other auxiliaries, such as oxazolidinones and camphorsultam, are also widely employed in asymmetric synthesis to control the formation of stereocenters in various synthetic routes that can lead to morpholine precursors. wikipedia.org

| Strategy | Example Precursor/Auxiliary | Application in Morpholine Synthesis | Key Advantage | Reference |

| Chiral Pool Synthesis | Boc-protected serine | Serves as an enantiopure starting material for morpholine fragments. | Utilizes naturally occurring, inexpensive chirality. | d-nb.info |

| Chiral Pool Synthesis | 1,2-propanediol | Used as a chiral building block for the morpholine core. | Direct incorporation of a defined stereocenter. | d-nb.info |

| Chiral Auxiliary | Pseudoephedrine | Directs the diastereoselective synthesis of morpholin-2-one (B1368128) precursors. | High stereocontrol; auxiliary is recoverable. | researchgate.netnih.gov |

| Chiral Auxiliary | Oxazolidinones | Used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters in precursors. | Well-established, predictable stereochemical outcomes. | wikipedia.org |

Asymmetric Catalysis in Morpholine and Oxane Ring Formation

Asymmetric catalysis is one of the most efficient methods for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov Various catalytic systems have been developed for the asymmetric synthesis of the morpholine ring.

Metal-Based Catalysis: Transition-metal catalysis is a cornerstone of asymmetric synthesis. As mentioned, rhodium complexes with chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of unsaturated morpholines, producing 2-substituted chiral morpholines with excellent enantioselectivity. nih.govsemanticscholar.org Palladium catalysts are employed in carboamination reactions to construct the morpholine ring with high stereocontrol. nih.gov

A particularly efficient one-pot tandem reaction involves two different metal catalysts. First, a titanium catalyst promotes the hydroamination of an ether-containing aminoalkyne substrate to form a cyclic imine. This intermediate is then reduced in the same pot by a chiral Noyori-Ikariya ruthenium catalyst (e.g., RuCl(S,S)-Ts-DPEN) via asymmetric transfer hydrogenation. This dual-catalytic system affords chiral 3-substituted morpholines in good yields and with enantiomeric excesses greater than 95%. nih.govorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligand are crucial for achieving high enantioselectivity. nih.govorganic-chemistry.org

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based systems. youtube.com For the synthesis of chiral morpholin-2-ones, a key intermediate for morpholines, a one-pot cascade reaction has been developed using a quinine-derived urea (B33335) as the organocatalyst. acs.orgthieme-connect.com This process involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to provide morpholin-2-ones in high yields and up to 99% ee. acs.org Another organocatalytic approach uses a chiral phosphoric acid to promote the reaction of glyoxals and 2-(arylamino)ethan-1-ols to form C3-substituted morpholin-2-ones with high enantioselectivity. researchgate.netacs.org

While these methods focus on the asymmetric formation of the morpholine ring, the principles of asymmetric catalysis, including hydrogenation, epoxidation, and cyclization, are also applicable to the stereocontrolled synthesis of the oxane ring, although specific examples for the direct formation of the 2-(Oxan-4-yl) substituent via this route are less commonly detailed in the context of morpholine synthesis.

| Catalysis Type | Catalyst System | Reaction Type | Product | Stereochemical Outcome | Reference |

| Metal Catalysis | Bisphosphine-Rhodium complex | Asymmetric Hydrogenation | 2-Substituted Morpholine | Up to 99% ee | nih.govsemanticscholar.org |

| Metal Catalysis | Ti-catalyst then Ru-catalyst | Tandem Hydroamination / Asymmetric Transfer Hydrogenation | 3-Substituted Morpholine | >95% ee | nih.govorganic-chemistry.org |

| Organocatalysis | Quinine-derived urea | One-Pot Cascade (Knoevenagel/Epoxidation/DROC) | Morpholin-2-one | Up to 99% ee | acs.orgthieme-connect.com |

| Organocatalysis | Chiral Phosphoric Acid | Domino [4+2] Heteroannulation / Rearrangement | C3-Substituted Morpholin-2-one | High enantioselectivity | researchgate.netacs.org |

| Photocatalysis | Visible-light-activated catalyst | Diastereoselective Annulation | Substituted Morpholine | >20:1 dr | nih.govacs.org |

Chemical Reactivity and Derivatization Strategies

Reactions at the Morpholine (B109124) Nitrogen Center

The nitrogen atom of the morpholine ring is the most reactive center in the 2-(Oxan-4-yl)morpholine molecule. Its lone pair of electrons makes it nucleophilic and basic, readily participating in a variety of chemical transformations.

Alkylation and Acylation Reactions

The secondary amine of the morpholine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental in medicinal chemistry for the synthesis of diverse derivatives with modified biological activities and pharmacokinetic properties. researchgate.net

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or alcohols, under appropriate conditions. For instance, the N-alkylation of morpholine with alcohols can be achieved in the gas-solid phase over a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method is applicable to low-carbon primary alcohols. A general method for the N-alkylation of morpholines involves the use of inexpensive reagents like ethylene sulfate and tBuOK for the conversion of 1,2-amino alcohols to morpholines, highlighting a selective monoalkylation process. chemrxiv.org The synthesis of N-benzylmorpholine derivatives has also been reported, which can be a precursor for further functionalization. nih.gov

| Reagent | Conditions | Product | Reference |

| Alcohols | Gas-solid phase, CuO–NiO/γ–Al2O3 catalyst | N-Alkyl-2-(oxan-4-yl)morpholine | researchgate.net |

| Ethylene Sulfate, tBuOK | Not specified | N-Alkyl-2-(oxan-4-yl)morpholine | chemrxiv.org |

| Benzyl Halide | Not specified | N-Benzyl-2-(oxan-4-yl)morpholine | nih.gov |

N-Acylation: Acylation of the morpholine nitrogen is a common transformation to introduce carbonyl functionalities. This can be achieved using acylating agents like acyl chlorides or anhydrides. A general, rapid, and solvent-free procedure for the N-acylation of nitrogenous heterocyclic compounds using stoichiometric amounts of acetyl chloride or benzoyl chloride catalyzed by clay has been reported. fortunejournals.com Another method involves the preparation of N-acetyl morpholine from morpholine and methyl acetate under pressure and elevated temperatures. google.com

| Reagent | Conditions | Product | Reference |

| Acetyl Chloride/Benzoyl Chloride | Clay catalyst, solvent-free, room temperature | N-Acyl-2-(oxan-4-yl)morpholine | fortunejournals.com |

| Methyl Acetate | 130-150 °C, 0.7-0.9 MPa | N-Acetyl-2-(oxan-4-yl)morpholine | google.com |

Protonation and Salt Formation Dynamics

As a secondary amine, the morpholine nitrogen is basic and readily undergoes protonation in the presence of an acid to form a morpholinium salt. wikipedia.org In the case of 2-(Oxan-4-yl)morpholine;hydrochloride, the nitrogen atom exists in its protonated, ammonium (B1175870) form, with the chloride ion as the counter-ion.

The formation of the hydrochloride salt significantly influences the physicochemical properties of the parent compound, such as its melting point, solubility, and stability. The protonation equilibrium is dependent on the pKa of the morpholine nitrogen and the pH of the medium. The pKa of morpholine itself is approximately 8.5, and the presence of the oxane substituent is not expected to drastically alter this value.

The crystal structure of various morpholine hydrochloride derivatives has been characterized, revealing the geometry and hydrogen bonding interactions within the crystal lattice. researchgate.netnih.gov These studies are crucial for understanding the solid-state properties of such compounds.

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is generally a stable and less reactive component of the molecule compared to the morpholine nitrogen. It consists of a saturated six-membered ring with an ether linkage. Reactions involving the oxane ring typically require harsh conditions or specific activation.

Functionalization of the Oxane Ring

Direct functionalization of the C-H bonds of the oxane ring is challenging due to their low reactivity. However, methods for C-H functionalization of heterocycles, including pyridines and quinolines, have been developed and could potentially be adapted. nih.govmdpi.comrsc.org These methods often involve transition metal catalysis. For the oxane ring in 2-(oxan-4-yl)morpholine, functionalization would likely be directed by the proximity to the morpholine ring or by the introduction of activating groups.

Ring-Opening and Rearrangement Reactions

The ether linkage in the oxane ring is generally stable to a wide range of chemical reagents. Ring-opening reactions typically require strong acids or specific reagents. While there is extensive literature on the ring-opening of strained oxetanes, researchgate.net the ring-opening of the more stable tetrahydropyran (B127337) ring is less common and requires more forcing conditions. A method for the oxidative ring-opening of morpholine derivatives using visible light has been reported, which could potentially be applied to the oxane ring under specific conditions. google.com

Rearrangement reactions involving the oxane ring in this specific scaffold are not widely reported in the literature. However, rearrangements of other heterocyclic systems, often acid-catalyzed, are known. nih.gov

Functional Group Interconversions and Modifications of Side Chains

The principles of functional group interconversion can be applied to modify substituents on either the morpholine or oxane rings, should they be present in a derivative of 2-(oxan-4-yl)morpholine. For instance, a hydroxyl group on the oxane ring could be converted to other functionalities like halides or azides, which can then be further elaborated. nih.gov Similarly, if the morpholine nitrogen is functionalized with a side chain containing a reactive group, this group can be chemically modified to introduce new properties to the molecule. The synthesis of various substituted morpholines often involves the elaboration of side chains to build molecular complexity. nih.gove3s-conferences.org

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Comprehensive literature and database searches did not yield specific Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-(Oxan-4-yl)morpholine hydrochloride. While general NMR characteristics of the morpholine (B109124) and oxane (tetrahydropyran) ring systems are well-documented, experimental data including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) spectra, as well as solid-state NMR investigations for this specific hydrochloride salt, are not publicly available in the reviewed scientific literature.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No published studies containing detailed 1D and 2D NMR analyses for 2-(Oxan-4-yl)morpholine hydrochloride were identified. Such analyses would be crucial for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity and spatial relationships between the morpholine and oxane moieties.

Solid-State NMR Investigations

There is no available information regarding solid-state NMR studies on 2-(Oxan-4-yl)morpholine hydrochloride. This technique would be valuable for characterizing the compound's structure in the solid phase, providing insights into its crystalline form and intermolecular interactions.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis

Detailed mass spectrometry (MS) data, including fragmentation pathways and high-resolution analysis for 2-(Oxan-4-yl)morpholine hydrochloride, is not present in the accessible scientific literature. High-resolution mass spectrometry would be essential for confirming the elemental composition of the parent ion and its fragments.

Tandem Mass Spectrometry (MS/MS)

No specific tandem mass spectrometry (MS/MS) studies for 2-(Oxan-4-yl)morpholine hydrochloride have been reported. MS/MS experiments would be instrumental in elucidating the fragmentation patterns of the molecule, which is a key aspect of its structural characterization.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Information on the analysis of 2-(Oxan-4-yl)morpholine hydrochloride using Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is not available. This advanced technique could provide valuable information on the compound's size, shape, and charge in the gas phase.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Specific experimental Infrared (IR) and Raman spectra for 2-(Oxan-4-yl)morpholine hydrochloride have not been found in the surveyed literature. While general vibrational modes for morpholine and tetrahydropyran (B127337) rings are known, a detailed analysis and assignment of the characteristic absorption and scattering bands for the complete hydrochloride salt are not available. This information would be vital for identifying the functional groups and understanding the vibrational properties of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

While no published crystal structures currently exist for 2-(Oxan-4-yl)morpholine;hydrochloride, X-ray crystallography remains the definitive method for elucidating its solid-state structure.

A successful single-crystal X-ray diffraction (SCXRD) experiment would provide unambiguous proof of the molecular structure and connectivity. The key information obtained would include:

Molecular Conformation: The precise chair conformations of both the morpholine and oxane rings, and the relative equatorial or axial orientation of the substituent on each ring, would be definitively established.

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles would be determined, offering insight into any structural distortions caused by steric hindrance or electronic effects.

An illustrative table of the type of crystallographic data that would be generated from an SCXRD study is provided below.

| Parameter | Illustrative Data |

| Chemical Formula | C₁₀H₂₀ClNO₂ |

| Formula Weight | 221.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1208 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.22 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental crystal structure has been reported.

Polymorphism: Many active pharmaceutical ingredients and their salts can exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs have the same chemical composition but differ in their crystal lattice arrangement. It is plausible that this compound could exhibit polymorphism. Different polymorphs could be prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates) and would possess distinct physicochemical properties. They would be identifiable through techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. To date, no studies on the polymorphism of this compound have been reported.

Co-crystallization: Co-crystallization is a technique used to modify the properties of a solid by incorporating a neutral "co-former" molecule into the crystal lattice along with the target compound. For this compound, co-crystals could potentially be formed with pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) through hydrogen bonding with the morpholinium ion, chloride ion, or ether oxygens. Such studies could be undertaken to explore new solid forms of the compound, but no reports are currently available.

Chiroptical Spectroscopy

The 2-(Oxan-4-yl)morpholine molecule is chiral due to the presence of a stereocenter at the C-2 position of the morpholine ring where the oxane substituent is attached. Therefore, it can exist as a pair of enantiomers, (R)-2-(Oxan-4-yl)morpholine and (S)-2-(Oxan-4-yl)morpholine. Chiroptical spectroscopy is essential for characterizing these enantiomeric forms.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra.

For this compound, electronic transitions associated with the heteroatoms (n → σ* transitions of the nitrogen and oxygen atoms) would be expected to be CD-active. While these transitions occur in the far-UV region and may be weak, they would produce characteristic Cotton effects (positive or negative peaks).

A CD spectrum would be invaluable for:

Distinguishing between enantiomers.

Determining enantiomeric excess (ee).

Assigning the absolute configuration of a separated enantiomer, typically by comparing the experimental spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer).

No experimental CD spectroscopic studies for this compound have been documented in the scientific literature.

Optical Rotatory Dispersion (ORD)

A thorough investigation for scholarly articles, spectroscopic databases, and research publications has yielded no specific information regarding the Optical Rotatory Dispersion (ORD) analysis of this compound. Consequently, detailed research findings and data tables for this particular analytical technique as it pertains to this compound cannot be provided.

The absence of such data in the public domain suggests that the chiroptical properties of this compound may not have been a subject of detailed investigation or that the results of such studies have not been published. Therefore, it is not possible to include the requested data tables and in-depth discussion on this topic.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of "2-(Oxan-4-yl)morpholine;hydrochloride". These methods provide a detailed picture of the electron distribution and molecular orbitals, which are key to its reactivity and properties.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like "2-(Oxan-4-yl)morpholine", DFT calculations, often using a basis set such as B3LYP/6-31G*, can elucidate several key electronic properties. The presence of heteroatoms (nitrogen and oxygen) in the morpholine (B109124) and oxane rings leads to a non-uniform electron density distribution. The nitrogen atom of the morpholine ring is a primary site of basicity and, in the hydrochloride form, is the site of protonation.

DFT studies would reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the nitrogen atom of the morpholine ring, indicating its nucleophilic character. The LUMO, conversely, would be distributed across the molecule, representing regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical stability and reactivity. |

Note: These are illustrative values based on similar heterocyclic compounds and would require specific calculations for "2-(Oxan-4-yl)morpholine" for precise figures.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a more rigorous analysis of molecular orbitals. For "2-(Oxan-4-yl)morpholine", methods like Hartree-Fock (HF) or more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can be employed. These calculations would offer a detailed description of the molecular orbitals, including their shapes, energies, and contributions from different atomic orbitals.

The analysis would likely confirm that the lone pair of electrons on the morpholine nitrogen significantly contributes to the HOMO. In the protonated state (hydrochloride), this orbital would be involved in the N-H bond, leading to a stabilization and lowering of its energy. The oxygen atoms in both the morpholine and oxane rings also have lone pairs that would be represented in other high-energy molecular orbitals.

Conformational Analysis and Energy Minimization

The three-dimensional structure of "2-(Oxan-4-yl)morpholine" is not static, and it can adopt various conformations due to the flexibility of its six-membered rings. Conformational analysis is crucial for understanding its biological activity, as the shape of the molecule often dictates its interaction with biological targets.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods, using force fields like MMFF94 or AMBER, are well-suited for exploring the conformational landscape of flexible molecules like "2-(Oxan-4-yl)morpholine". These methods can predict the preferred conformations of the morpholine and oxane rings, which are expected to be chair conformations, as this minimizes steric strain. The linkage between the two rings also has rotational freedom, leading to different spatial arrangements of the rings relative to each other.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. An MD simulation would show the interconversion between different low-energy conformations and the flexibility of the molecule in a simulated environment, such as in a solvent.

Potential Energy Surface Mapping

Mapping the potential energy surface (PES) as a function of key dihedral angles can identify the most stable conformers and the energy barriers between them. For "2-(Oxan-4-yl)morpholine", the PES would likely be mapped by systematically rotating the bond connecting the morpholine and oxane rings. The results would reveal the global minimum energy conformation and other local minima. It is expected that the most stable conformation would have the oxane ring in an equatorial position relative to the morpholine ring to minimize steric hindrance.

Table 2: Relative Energies of Predicted Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~180° (anti-periplanar) | 0.0 |

| Local Minimum 1 | ~60° (gauche) | 2.5 |

Note: The dihedral angle and energy values are hypothetical and serve to illustrate the expected outcomes of a PES scan.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can be valuable for the identification and characterization of the compound.

First-principles calculations, particularly DFT, can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. For "this compound", characteristic vibrational modes would include N-H stretching (in the hydrochloride), C-N stretching, C-O-C stretching of the ether linkages, and various C-H bending and stretching modes.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts can be correlated with experimental data to confirm the structure and assign specific resonances to the corresponding atoms in the molecule. The protonation at the nitrogen atom in the hydrochloride salt would be predicted to cause a significant downfield shift in the chemical shifts of the neighboring protons.

Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Data | Predicted Value | Assignment |

|---|---|---|

| IR Frequency | ~3200 cm⁻¹ | N-H stretch (hydrochloride) |

| IR Frequency | ~1100 cm⁻¹ | C-O-C stretch |

| ¹H NMR Chemical Shift | ~3.5 ppm | Protons adjacent to morpholine nitrogen |

Note: These are representative values and would need to be calculated specifically for the molecule for accurate prediction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction kinetics. Such studies have been applied to understand the reactivity of the morpholine ring.

One area of investigation has been the role of morpholine as a catalyst in chemical reactions. For instance, a theoretical study on urethane (B1682113) formation from the reaction of phenyl isocyanate and butan-1-ol has been conducted to elucidate the catalytic effect of morpholine. nih.govresearchgate.net Using density functional theory (DFT) calculations, the reaction mechanism was found to be significantly different in the presence of morpholine compared to the catalyst-free pathway. nih.govresearchgate.net The proposed mechanism involves seven steps, beginning with the formation of a trimolecular complex involving the reactants and the morpholine catalyst. nih.govresearchgate.net The calculations showed that morpholine facilitates the reaction by forming hydrogen bonds, which lowers the activation energy of the transition states. nih.govresearchgate.net

Another important application of computational modeling is in studying the decomposition pathways of molecules. A detailed mechanistic and kinetic study on the self-decomposition of morpholine has been performed. acs.orgnih.gov This research mapped out the potential energy surfaces for the decomposition of both morpholine and its corresponding morphyl radicals. acs.orgnih.gov Using Rice-Ramsperger-Kassel-Marcus (RRKM) theory-based calculations, it was predicted that the dominant decomposition pathway for morpholine involves a 1,3-intramolecular hydrogen shift. acs.orgnih.gov These computational models also provide crucial thermochemical and kinetic data, which are essential for understanding the stability and reactivity of the morpholine ring under various conditions. acs.orgnih.gov The energetic requirements for the decomposition of morphyl radicals were found to be modest, in the range of 20-40 kcal/mol, suggesting that these pathways are readily accessible. acs.orgnih.gov

| Reaction | Computational Method | Key Step | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Urethane formation catalyzed by morpholine | BHandHLYP/6-31G(d) | Hydrogen transfer | Data not specified in abstract | nih.gov |

| Morpholine self-decomposition | RRKM-based calculations | 1,3-intramolecular hydrogen shift | Not explicitly stated in abstract | acs.orgnih.gov |

| Decomposition of morphyl radicals | Not specified in abstract | Various fragmentation pathways | ~84-167 (converted from 20-40 kcal/mol) | acs.orgnih.gov |

Molecular Docking and Dynamics Simulations with Research Probes

Molecular docking and dynamics simulations are powerful computational techniques for studying the non-covalent interactions between molecules. While frequently used in drug discovery, these methods can also be applied in a purely chemical context to understand intermolecular forces and conformational preferences.

Molecular docking simulations can predict the preferred binding orientation of a ligand to a receptor or another molecule. In a chemical research context, this can be used to study the interaction of a molecule like 2-(Oxan-4-yl)morpholine with a simple chemical probe or a surface. The morpholine ring, with its hydrogen bond donor (N-H) and acceptor (O and N) sites, can participate in a variety of non-covalent interactions. acs.org Docking studies on morpholine-containing compounds have highlighted the importance of these interactions in determining binding affinity and specificity. gyanvihar.orgnih.govmdpi.com For example, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can act as either a donor or an acceptor depending on its protonation state. acs.org The chair conformation of the morpholine ring also allows for specific spatial arrangements of its substituents, influencing how it fits into a binding pocket or interacts with a neighboring molecule. acs.org

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of 2-(Oxan-4-yl)morpholine in a solvent, for example, could reveal its conformational flexibility, solvation properties, and the dynamics of its intermolecular interactions. The morpholine ring is known to exist primarily in a chair conformation, but ring flipping can occur. acs.org MD simulations can quantify the energy barrier for this process and determine the relative populations of different conformers. Furthermore, simulations can shed light on how the oxane substituent influences the conformational preferences of the morpholine ring and how the entire molecule interacts with surrounding solvent molecules. These simulations can also be used to study the stability of complexes formed between the molecule and a research probe, providing insights into the strength and nature of the intermolecular forces at play.

| Compound | Docking Score (kcal/mol) | Primary Interactions Observed | Reference |

|---|---|---|---|

| Morpholine Derivative A | -6.5 | Hydrogen bonding, hydrophobic interactions | Adapted from gyanvihar.org |

| Morpholine Derivative B | -7.2 | Hydrogen bonding, pi-stacking | Adapted from nih.gov |

| Morpholine Derivative C | -5.8 | Hydrophobic interactions | Adapted from mdpi.com |

Advanced Analytical Method Development for Research Purity and Quantification

Chromatographic Techniques for High-Resolution Separation

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful tools for separating complex mixtures into their individual components. For a molecule like 2-(Oxan-4-yl)morpholine hydrochloride, various chromatographic methods can be optimized for high-resolution separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the primary choice for assay and impurity determination of pharmaceutical salts. nih.gov

Method development for 2-(Oxan-4-yl)morpholine hydrochloride would involve a systematic optimization of several key parameters:

Column Selection: A C8 or C18 reversed-phase column is typically used for separating polar to moderately nonpolar compounds. The choice depends on the desired retention and selectivity. nih.gov

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. nih.gov The pH of the buffer is critical for controlling the ionization state of the amine and ensuring good peak shape and retention.

Detection: UV detection is a standard approach, with the detection wavelength selected at the absorbance maximum of the compound. nih.gov For higher sensitivity and specificity, particularly for impurity profiling, mass spectrometry (MS) detection can be coupled with HPLC (LC-MS). researchgate.net

Derivatization: In cases where the parent compound has a poor chromophore, pre- or post-column derivatization can be employed to enhance UV detectability. For other morpholine (B109124) compounds, derivatization with reagents like 1-naphthylisothiocyanate (NIT) has been successfully used to form a thiourea (B124793) derivative with strong UV absorbance, allowing for sensitive detection. researchgate.netijpsdronline.com

A typical starting point for method development could involve the parameters outlined in the table below.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C8 or C18, 5 µm | Stationary phase for separation |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | Eluent to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 240 nm | Quantifies the analyte based on light absorbance |

| Injection Volume | 10 µL | Amount of sample introduced into the system |

| Column Temperature | 25 °C | Ensures reproducibility of retention times |

This interactive table summarizes typical starting parameters for an HPLC method development, based on general principles for similar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While 2-(Oxan-4-yl)morpholine hydrochloride is a salt and thus non-volatile, GC-MS analysis can be performed on the free base after a derivatization step to increase its volatility.

A common derivatization strategy for secondary amines like morpholine involves reaction with sodium nitrite (B80452) under acidic conditions to produce a stable and volatile N-nitrosamine derivative. nih.govnih.gov This N-nitrosomorpholine derivative can then be readily analyzed by GC-MS. nih.gov The development of such a method requires careful optimization of several factors:

Derivatization Conditions: The concentration of acid, amount of derivatizing agent (sodium nitrite), reaction temperature, and time must be optimized to ensure complete and reproducible conversion to the derivative. nih.gov

Extraction: After derivatization, the volatile product is typically extracted from the aqueous reaction mixture into an organic solvent, such as dichloromethane. nih.gov

GC-MS Parameters: The GC column, temperature program, and MS conditions must be optimized for the separation and detection of the specific derivative. A mid-polarity column, such as a DB-1701, is often suitable. nih.gov

The mass spectrometer provides definitive identification based on the mass spectrum of the derivative and allows for sensitive quantification using selected ion monitoring (SIM) mode. nih.gov

| Parameter | Typical Condition | Purpose |

| Derivatization Reagent | Sodium Nitrite in acidic medium | Converts the amine to a volatile N-nitroso derivative. nih.gov |

| GC Column | DB-1701 (30 m x 0.25 mm, 0.25 µm) | Stationary phase for separating the volatile derivative. nih.gov |

| Oven Program | Ramped temperature program (e.g., 100°C to 250°C) | Ensures separation of the analyte from other components. nih.gov |

| Carrier Gas | Helium at a constant flow rate | Mobile phase to carry the sample through the column. nih.gov |

| Detector | Mass Spectrometer (MS) in EI and SIM modes | Provides mass fragmentation patterns for identification and sensitive quantification. nih.gov |

This interactive table outlines typical parameters for a GC-MS method for morpholine derivatives after a chemical derivatization step. nih.govnih.gov

The structure of 2-(Oxan-4-yl)morpholine contains at least one stereocenter, making it a chiral molecule that can exist as enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, it is often a regulatory requirement to control the enantiomeric purity of a chiral drug. mdpi.com Chiral chromatography is the primary technique for separating and quantifying enantiomers. gcms.cz

There are two main approaches to chiral separation by chromatography:

Indirect Method: The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (HPLC or GC). mdpi.comnih.gov

Direct Method: The enantiomers are separated directly on a chiral stationary phase (CSP). This is the more common approach in pharmaceutical analysis. nih.gov A wide variety of CSPs are commercially available, with polysaccharide-based phases being the most widely used. pravara.com

Development of a chiral HPLC method for 2-(Oxan-4-yl)morpholine would involve screening various CSPs and mobile phases to achieve enantiomeric resolution.

| Chiral Stationary Phase (CSP) Type | Examples | Typical Mobile Phase |

| Polysaccharide-based | Amylose or cellulose (B213188) derivatives (e.g., Chiralpak® AD, Chiralcel® OD) pravara.com | Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Bovine Serum Albumin (BSA) pravara.com | Aqueous buffers with organic modifiers |

| Crown Ether-based | Chiral Crownpak CR(+) nih.gov | Acidic aqueous mobile phases |

| Cyclodextrin-based | β-cyclodextrin derivatives nih.gov | Reversed-Phase or Polar Organic |

This interactive table summarizes common types of Chiral Stationary Phases (CSPs) used for the direct separation of enantiomers by HPLC. nih.govpravara.com

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer an alternative to chromatography, providing high sensitivity, rapid response times, and lower costs, making them suitable for specific applications like process monitoring or sensor development. scielo.br These techniques rely on the electrochemical activity (oxidation or reduction) of the analyte. The tertiary amine in the morpholine ring of 2-(Oxan-4-yl)morpholine is susceptible to electrochemical oxidation, making it a candidate for these methods.

Voltammetry measures the current response as a function of an applied potential. libretexts.org For the analysis of morpholine and its derivatives, techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) have been developed, offering excellent sensitivity and low detection limits. researchgate.netresearchgate.net

Method development involves:

Working Electrode Selection: The choice of electrode material is critical. Platinum electrodes, boron-doped diamond electrodes (BDDE), and glassy carbon electrodes (GCE) have all been used for morpholine oxidation. researchgate.netresearchgate.net

Supporting Electrolyte: An appropriate supporting electrolyte (e.g., KCl) and pH are chosen to facilitate the electrochemical reaction and minimize background current. researchgate.net

Waveform Optimization: For pulse techniques, parameters such as pulse amplitude, frequency, and step potential are optimized to maximize the signal-to-noise ratio. researchgate.net

Studies on morpholine show an irreversible oxidation process, with the peak current being proportional to the concentration of the analyte. researchgate.net

| Technique | Electrode | Linear Range (mg L⁻¹) | Detection Limit (mg L⁻¹) | Reference |

| Differential Pulse Voltammetry | Platinum | 20 - 80 | 12 | researchgate.net |

| Square Wave Voltammetry | BDDE | 5.0 - 100.0 | 2.1 | researchgate.net |

| Differential Pulse Voltammetry | GCE-CNT | Not specified | 1.3 | researchgate.net |

This interactive table presents the performance characteristics of various voltammetric methods developed for the determination of morpholine. researchgate.netresearchgate.net (BDDE: Boron-Doped Diamond Electrode; GCE-CNT: Glassy Carbon Electrode modified with Carbon Nanotubes).

Amperometry involves applying a constant potential to a working electrode and measuring the resulting current as a function of time. libretexts.org This technique is particularly well-suited for use in flow injection analysis (FIA) systems and for the development of dedicated chemical sensors. scielo.br

An FIA system with amperometric detection has been developed for morpholine, demonstrating its feasibility for automated and rapid analysis. scielo.br In this setup, a sample is injected into a continuously flowing carrier stream (the electrolyte), which transports it to an electrochemical cell containing the working electrode. The oxidation of morpholine at the electrode surface generates a current peak, the height of which is proportional to its concentration. scielo.br

Key features of an amperometric method for a morpholine derivative would include:

Optimized Potential: The constant potential applied is chosen to be in the region where the oxidation of the analyte is efficient and the background current is low. For morpholine, a potential of approximately +1.0 V has been used. scielo.br

Flow System: An FIA system provides high reproducibility and sample throughput. scielo.br

Electrode: Screen-printed carbon electrodes (SPCEs) are often used due to their low cost and disposability. scielo.br

| Parameter | Value | Reference |

| Technique | Flow Injection Analysis with Amperometric Detection | scielo.br |

| Electrode | Screen-Printed Carbon Electrode (SPCE) | scielo.br |

| Applied Potential | +1.0 V | scielo.br |

| Linear Range | 20 - 120 mg L⁻¹ | scielo.br |

| Limit of Detection | 10 mg L⁻¹ | scielo.br |

This interactive table details the analytical characteristics of an amperometric method developed for morpholine determination. scielo.br

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the detailed analysis of complex mixtures and the unambiguous identification of chemical compounds. For a compound like 2-(Oxan-4-yl)morpholine;hydrochloride, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is a highly sensitive and selective technique that separates compounds based on their physicochemical properties followed by mass detection. For this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) method would likely be employed. The separation could be achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is varied over time, would allow for the efficient separation of the target compound from any impurities.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like 2-(Oxan-4-yl)morpholine, as it is prone to protonation. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the free base.

Tandem mass spectrometry (MS/MS) can be utilized for further structural confirmation and to enhance selectivity. By selecting the protonated molecule as the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides a unique fingerprint for the molecule, aiding in its unequivocal identification, especially in complex matrices. Potential fragmentation pathways for the 2-(Oxan-4-yl)morpholine moiety could involve the cleavage of the morpholine or oxane rings.

A summary of a plausible LC-MS/MS method is presented in Table 1.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 2-(Oxan-4-yl)morpholine

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | Calculated m/z for C10H19NO2 |

| Product Ions | Hypothetical m/z values from fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of 2-(Oxan-4-yl)morpholine is non-volatile, the free base can be analyzed by GC-MS after a simple neutralization and extraction step. Alternatively, derivatization can be employed to increase volatility and improve chromatographic performance.

For analysis, a capillary column with a non-polar or mid-polar stationary phase would be appropriate. The temperature programming of the GC oven allows for the separation of the analyte from any volatile impurities. The separated compounds are then introduced into the mass spectrometer, where electron ionization (EI) is typically used. EI is a hard ionization technique that generates a wealth of fragment ions, providing detailed structural information. The resulting mass spectrum can be compared with spectral libraries for identification purposes.

Quality Control and Purity Assessment in Research-Grade Samples

The quality control and purity assessment of research-grade this compound are essential to ensure that the material is suitable for its intended research application. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Purity

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for determining the purity of a research compound. An area percentage method is commonly used, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. For a high-purity research-grade sample, the purity is often expected to be ≥98%.

A typical HPLC method for purity assessment would involve similar conditions to the LC-MS method described earlier, though a UV detector would be used instead of a mass spectrometer. The choice of wavelength for UV detection would depend on the chromophoric properties of the molecule.

Identity Confirmation

The identity of this compound is unequivocally confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of 2-(Oxan-4-yl)morpholine.

Mass Spectrometry (MS): As discussed, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the protonated molecule, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups within the molecule, such as C-O-C (ether) and N-H (secondary amine salt) vibrations.

A summary of the quality control tests and typical specifications for a research-grade sample of this compound is provided in Table 2.

Table 2: Example Quality Control Specifications for Research-Grade this compound

| Test | Method | Specification |

|---|---|---|

| Appearance | Visual | White to off-white solid |

| Solubility | Visual | Soluble in water, methanol |

| Identity | ¹H NMR | Conforms to structure |

| Identity | Mass Spectrometry | Conforms to molecular weight |

The development and application of these advanced analytical methods are fundamental to ensuring the high purity and well-characterized nature of research-grade this compound, thereby underpinning the reliability of the research in which it is utilized.

Information regarding "this compound" is not publicly available in the requested contexts.

Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is insufficient information to construct a detailed article on the chemical compound “this compound” according to the specific outline provided.

Applications in Advanced Chemical Sciences and Research Tools

Applications in Materials Science Research

While general information exists for the broader class of morpholine-containing compounds and their applications in organic synthesis and catalysis, no sources specifically mention or detail the activities of “2-(Oxan-4-yl)morpholine;hydrochloride”. Chemical supplier databases list it as a building block, but provide no examples of its specific applications or research findings.

Therefore, to adhere to the strict requirements of providing scientifically accurate and non-speculative content focused solely on the specified compound, the generation of the requested article is not possible at this time. The absence of published data prevents a factual and informative response to the query as outlined.

Monomers for Polymer Synthesis

The bifunctional nature of many morpholine (B109124) derivatives, often possessing reactive amine and ether functionalities, makes them attractive candidates as monomers for the synthesis of novel polymers. While direct studies on the polymerization of 2-(Oxan-4-yl)morpholine hydrochloride are not documented, research on similar structures highlights this potential. For instance, the cationic polymerization of 4-(oxiran-2-ylmethyl)morpholine, a morpholine derivative containing a reactive epoxide ring, has been successfully demonstrated. researchgate.net This process yields polymers with morpholine units pendant to the main chain, which can impart unique properties such as altered solubility, thermal stability, and potential for post-polymerization modification.

The general reactivity of the secondary amine in the morpholine ring also allows for its incorporation into polymers through step-growth polymerization mechanisms, such as in the formation of polyamides or polyureas, provided a suitable co-monomer is used. The presence of the oxane ring in 2-(Oxan-4-yl)morpholine hydrochloride adds another layer of functionality and stereochemical complexity that could be exploited in the design of advanced polymers with specific material properties.

Components of Functional Materials

The incorporation of the morpholine moiety into materials can bestow them with specific functions. Morpholine-containing polymers have been investigated for a range of applications, leveraging the chemical properties of the morpholine ring. The nitrogen atom can act as a proton acceptor, making these materials potentially useful as weak base catalysts or pH-responsive systems. Furthermore, the polarity imparted by the ether and amine groups can enhance the material's affinity for certain solvents or its ability to interact with other polar molecules.

Although specific examples involving 2-(Oxan-4-yl)morpholine hydrochloride are not available, the principles of materials science suggest its potential utility. For example, its integration into a polymer matrix could enhance the material's thermal and mechanical properties. The morpholine group can also serve as a versatile scaffold for further chemical modifications, allowing for the attachment of other functional groups to tailor the material for specific applications, such as in separation membranes, coatings, or as a solid support in catalysis.

Development as Mechanistic Probes in Biological Research

The morpholine ring is a common feature in a vast number of biologically active compounds, and as such, morpholine derivatives are frequently used as research tools to probe biological systems in vitro and in non-clinical in vivo studies to elucidate mechanisms of action.

Enzyme Inhibition Studies (as research tool)

Morpholine derivatives have been instrumental in the study of various enzymes due to their ability to be readily modified to achieve potent and selective inhibition. The morpholine ring itself can participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site, while substituents on the ring can be altered to probe specific binding pockets. researchgate.net For example, numerous studies have detailed the synthesis of morpholine-containing compounds as inhibitors of kinases, proteases, and other enzymes. researchgate.net These compounds serve as valuable tools to understand the structure-activity relationships (SAR) of enzyme inhibition and to map the topology of enzyme active sites.

While specific enzyme inhibition data for 2-(Oxan-4-yl)morpholine hydrochloride is not published, its structure suggests it could be used as a scaffold to design inhibitors for various enzymes. The oxane and morpholine rings provide a rigid framework that can be functionalized to target specific enzymatic clefts.

| Enzyme Class | Role of Morpholine Moiety | Example of Morpholine Derivative Class |

| Kinases | Interaction with the hinge region, solvent-exposed regions | Substituted morpholinyl-pyrimidines |

| Proteases | Scaffolding to orient pharmacophores into binding pockets | Morpholine-based peptidomimetics |

| Carbonic Anhydrases | Interaction with the zinc-containing active site | Morpholine-acetamide derivatives nih.gov |

Receptor Binding Studies (as research tool)

The development of selective ligands for G-protein coupled receptors (GPCRs) and other receptors is a major focus of pharmacological research. Morpholine-containing compounds have been synthesized and used in receptor binding assays to determine the affinity and selectivity of new chemical entities. nih.gov These studies are crucial for understanding the molecular determinants of ligand-receptor interactions.

For instance, a series of chiral alkoxymethyl morpholine analogs have been synthesized and evaluated as antagonists for the dopamine (B1211576) D4 receptor. nih.gov Through systematic modifications of the morpholine scaffold and its substituents, researchers were able to identify compounds with high affinity and selectivity, providing valuable insights into the pharmacophore required for D4 receptor binding. nih.govnih.gov Such studies exemplify how morpholine derivatives can be used as chemical probes to explore the binding sites of receptors and to develop predictive quantitative structure-activity relationship (QSAR) models. nih.gov

| Receptor Target | Study Type | Information Gained |

| Dopamine D4 Receptor | Radioligand binding assays | Affinity (Ki values), selectivity, SAR nih.govnih.gov |

| Muscarinic Receptors | Competitive binding studies | Ligand potency and subtype selectivity |

| Opioid Receptors | Functional assays | Agonist/antagonist activity, signaling pathways |

Target Validation Studies (as research tool)

A critical step in the drug discovery process is target validation, which involves demonstrating that a specific biological target (e.g., an enzyme or receptor) is involved in a disease process. Selective small molecule probes are invaluable for this purpose. While there are no specific target validation studies reported for 2-(Oxan-4-yl)morpholine hydrochloride, the broader class of morpholine derivatives is frequently employed in this context.

A potent and selective inhibitor or ligand for a particular target can be used in cell-based assays or in animal models to mimic the effect of a potential therapeutic agent. By observing the physiological or pathological consequences of modulating the target's activity with a morpholine-based probe, researchers can gain confidence in the target's relevance to the disease. The ease of synthesis and modification of the morpholine scaffold makes it an attractive starting point for the development of such chemical probes for novel and understudied biological targets.

Future Research Perspectives and Emerging Areas

Exploration of Novel Reactivity Patterns

Future investigations into 2-(Oxan-4-yl)morpholine hydrochloride will likely focus on uncovering novel reactivity patterns to expand its synthetic utility. A primary area of interest will be the functionalization of the morpholine (B109124) and oxane rings. While morpholine chemistry is well-established, the specific steric and electronic effects of the oxanyl substituent at the 2-position may lead to unique reactivity.

Key research directions may include:

C-H Activation: Direct functionalization of the C-H bonds on both the morpholine and oxane rings would provide a more atom-economical approach to creating complex derivatives. Research could focus on developing selective catalysts for this purpose. numberanalytics.com

Ring-Opening and Expansion Reactions: Exploring conditions for the selective opening of either the morpholine or oxane ring could lead to the synthesis of novel linear amino alcohols or larger heterocyclic systems.

Asymmetric Catalysis: The chiral centers in 2-(Oxan-4-yl)morpholine could be exploited in asymmetric catalysis, either as a chiral auxiliary or as a ligand for a metal catalyst.

Table 1: Potential C-H Functionalization Reactions for 2-(Oxan-4-yl)morpholine

| Position | Reagent | Catalyst | Potential Product |

| Morpholine N-H | Aryl halide | Palladium-based | N-Aryl-2-(oxan-4-yl)morpholine |

| Morpholine C-H | Alkene | Rhodium-based | C-Alkylated-2-(oxan-4-yl)morpholine |

| Oxane C-H | Organoboron reagent | Iridium-based | C-Borylated-2-(oxan-4-yl)morpholine |

Development of High-Throughput Synthetic Methodologies

To fully explore the potential of 2-(Oxan-4-yl)morpholine hydrochloride and its derivatives in areas such as drug discovery, high-throughput synthesis (HTS) methodologies will be crucial. chemrxiv.org HTS allows for the rapid generation of a large library of related compounds for screening.

Future research in this area could involve:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to rapidly optimize reaction conditions. numberanalytics.com Developing a robust flow synthesis for the core 2-(Oxan-4-yl)morpholine scaffold would be a significant advancement.

Solid-Phase Synthesis: Attaching the 2-(Oxan-4-yl)morpholine scaffold to a solid support would enable the use of excess reagents and simplify purification, making it amenable to automated synthesis.

Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse molecules from a common starting material. Applying this strategy to 2-(Oxan-4-yl)morpholine could lead to the discovery of compounds with novel biological activities.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

For 2-(Oxan-4-yl)morpholine hydrochloride, AI and ML could be applied to:

Retrosynthetic Analysis: AI algorithms can propose novel and efficient synthetic routes to the target compound and its derivatives.

Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal conditions (e.g., temperature, solvent, catalyst) for a given reaction, reducing the amount of time and resources required for experimental optimization. mdpi.com

Predictive Modeling: AI can be used to predict the physicochemical and biological properties of virtual derivatives of 2-(Oxan-4-yl)morpholine, helping to prioritize which compounds to synthesize and test. nih.gov

Table 2: Application of AI/ML in the Synthesis of 2-(Oxan-4-yl)morpholine Derivatives

| AI/ML Application | Input Data | Predicted Output | Potential Benefit |

| Retrosynthesis | Target molecule structure | Potential synthetic pathways | Discovery of novel and more efficient routes |

| Reaction Optimization | Reactants, reagents, conditions | Reaction yield and selectivity | Reduced experimental effort and cost |

| Property Prediction | Molecular structure | ADMET properties, bioactivity | Prioritization of synthetic targets |

Advanced Applications in Interdisciplinary Research Fields

The unique structural features of 2-(Oxan-4-yl)morpholine hydrochloride suggest its potential for a variety of interdisciplinary applications. The morpholine moiety is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. e3s-conferences.orgnih.gov The oxane ring adds a distinct three-dimensional character that could be beneficial for molecular recognition.

Future research could explore the use of 2-(Oxan-4-yl)morpholine derivatives in:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. nih.gov The compound could be decorated with various functional groups to target a wide range of biological targets, such as kinases, proteases, and G-protein coupled receptors.

Materials Science: As a building block for the synthesis of novel polymers and functional materials. The heterocyclic rings could impart specific properties, such as thermal stability or the ability to coordinate with metal ions.

Chemical Biology: As a molecular probe to study biological processes. For example, a fluorescently labeled derivative could be used to visualize specific cellular components or track the movement of a target protein.

Table 3: Potential Interdisciplinary Applications of 2-(Oxan-4-yl)morpholine Derivatives

| Research Field | Potential Application | Key Structural Feature |

| Medicinal Chemistry | Anticancer agents | Morpholine scaffold for improved PK properties |

| Materials Science | Novel polymers | Rigid heterocyclic core |

| Chemical Biology | Fluorescent probes | Functionalizable scaffold for dye conjugation |

Q & A

Q. Advanced

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to control critical parameters (e.g., reaction completion).

- Design Space Exploration : Define optimal ranges for variables (e.g., stoichiometry, mixing speed) using response surface methodology (RSM).

- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) .

How should researchers handle and store 2-(Oxan-4-yl)morpholine hydrochloride to ensure safety and stability?

Q. Basic

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture.

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation or dermal exposure.

- Disposal : Follow OSHA and EPA guidelines for halogenated organic waste .

What advanced spectral interpretation challenges arise with this compound, and how are they addressed?

Advanced

The morpholine and oxan-4-yl groups may cause signal overlap in NMR (e.g., methylene protons). Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.